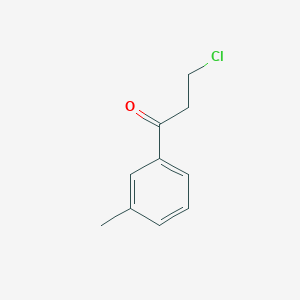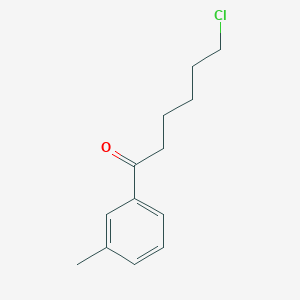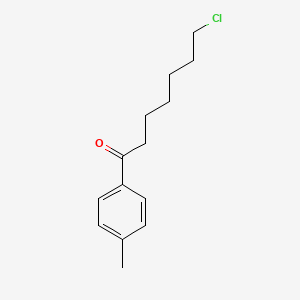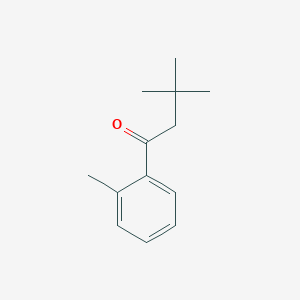
4'-Chloro-2,2-dimethyl-2'-fluoropropiophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-Chloro-2,2-dimethyl-2’-fluoropropiophenone is an organic compound derived from propiophenone. It has a molecular formula of C11H12ClFO and a molecular weight of 214.66 g/mol .
Molecular Structure Analysis
The molecular structure of 4’-Chloro-2,2-dimethyl-2’-fluoropropiophenone consists of a propiophenone backbone with a chlorine atom at the 4’ position and a fluorine atom at the 2’ position. The propiophenone backbone is further substituted with two methyl groups .Wissenschaftliche Forschungsanwendungen
Octupolar Nonlinear Optical (NLO) Materials
4'-Chloro-2,2-dimethyl-2'-fluoropropiophenone-related compounds, like those in the triazine class, have been identified for their potential in nonlinear optics. Studies have characterized crystal structures and packing, with findings indicating the presence of dimeric Piedfort Units and two-dimensional networks, which are important for their NLO properties. These compounds have demonstrated noncentrosymmetric nature and significant second-harmonic generation (SHG) signals, making them candidates for octupolar NLO material applications (Boese et al., 2002).
Metal Ion Sensing
Derivatives of 4'-Chloro-2,2-dimethyl-2'-fluoropropiophenone have been explored for their fluoroionophore properties, particularly in metal ion sensing. Research has focused on the development of fluoroionophores that can specifically chelate certain metal ions like Zn+2 in different environments. These compounds have shown promise in applications related to cellular metal staining and potentially in environmental monitoring of metal ions (Hong et al., 2012).
Eigenschaften
IUPAC Name |
1-(4-chloro-2-fluorophenyl)-2,2-dimethylpropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClFO/c1-11(2,3)10(14)8-5-4-7(12)6-9(8)13/h4-6H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWBBBUNCZSXLPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1=C(C=C(C=C1)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50642479 |
Source


|
| Record name | 1-(4-Chloro-2-fluorophenyl)-2,2-dimethylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Chloro-2,2-dimethyl-2'-fluoropropiophenone | |
CAS RN |
898766-51-3 |
Source


|
| Record name | 1-(4-Chloro-2-fluorophenyl)-2,2-dimethylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

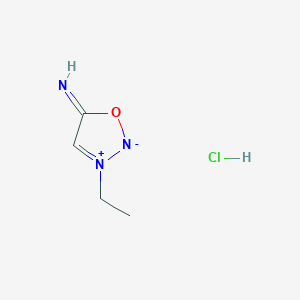
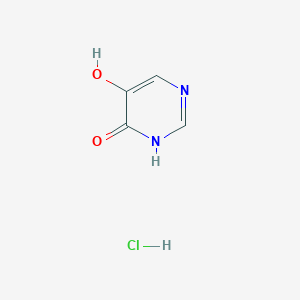
![N-[(2-iodophenyl)methyl]-2-phenylethanamine hydrochloride](/img/structure/B1324630.png)

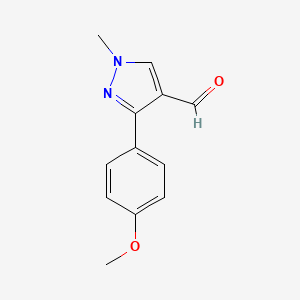

![[3-(3-Phenylpyrrolidin-1-yl)propyl]amine](/img/structure/B1324644.png)
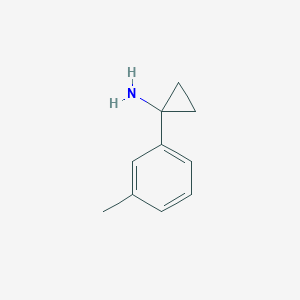
![2-{[5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B1324649.png)

